tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate
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Overview
Description
tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate is a complex organic compound that belongs to the class of azetidine derivatives. This compound features a unique bicyclic structure, combining an azetidine ring with an indole moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.
Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving nucleophilic substitution or ring-closing metathesis.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via esterification reactions, using reagents like tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Industrial production may also involve continuous flow chemistry to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities. Its structural similarity to natural products and bioactive molecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making them promising leads for new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate stands out due to its unique azetidine-indole fused ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1251008-18-0 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl (2aS,7bS)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-7-5-4-6-9(10)12-11(16)8-15-12/h4-7,11-12,15H,8H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
OAHLBUUZWYYCJC-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CN[C@H]2C3=CC=CC=C31 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNC2C3=CC=CC=C31 |
Origin of Product |
United States |
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